4-Cyclopropylaniline
Overview
Description
4-Cyclopropylaniline is an organic compound with the molecular formula C9H11N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of 4-Cyclopropylaniline is 133.19 g/mol . The exact mass is 133.089142 Da . The molecular formula is C9H11N .Chemical Reactions Analysis
A study has shown that N-cyclopropylaniline can undergo a redox-neutral reaction of intermolecular [3 + 2] annulation . This reaction was discovered using an electrochemistry/mass spectrometry (EC/MS) platform, which generated an N-cyclopropylaniline radical cation electrochemically .Physical And Chemical Properties Analysis
4-Cyclopropylaniline has a boiling point of 255.135°C at 760 mmHg and a melting point of 36°C . It has a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Applications
Practical Synthesis : 4-Cyclopropylaniline derivatives are synthesized through condensation reactions, as demonstrated in the practical synthesis of N-Cyclopropylanilines via direct condensation with [(1-ethoxycyclopropyl)oxy]trimethylsilane (Yoshida et al., 2003).
Photoredox Catalysis : Visible light-mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes offers a method to produce cyclic allylic amines, showing the utility of 4-Cyclopropylaniline in photoredox catalysis (Nguyen, Maity, & Zheng, 2014).
Synthesis of Benzoxazines : N-Cyclopropylanilines are used in the synthesis of 4H-3,1-benzoxazines, highlighting their role in creating complex heterocyclic compounds (Mochalov et al., 2003).
Palladium-Catalyzed Arylation : Cyclopropylanilines undergo palladium-catalyzed N-arylation, a process significant in pharmaceutical applications due to its presence in drug molecules (Gildner, Deangelis, & Colacot, 2016).
Air Oxidation : Air oxidation of N-cyclopropylanilines can occur under various conditions, leading to the formation of acetamides, which demonstrates the reactivity of these compounds in different environments (Blackburn et al., 2012).
Biological and Pharmaceutical Applications
Thiourea Derivatives : N-Cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives exhibit promising biological activities, such as herbicidal and fungicidal properties, showing the potential of 4-Cyclopropylaniline in agricultural applications (Tian et al., 2009).
Microtubule-Stabilizing Agents : Cyclopropylamide analogues of combretastatin-A4, derived from 4-Cyclopropylaniline, demonstrate significant antiproliferative activities and act as microtubule-stabilizing agents, suggesting their potential in cancer therapy (Chen et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-cyclopropylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDNWVNEZBDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482595 | |
Record name | 4-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylaniline | |
CAS RN |
3158-71-2 | |
Record name | 4-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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